molecular formula C8H15NO2.ClH<br>C8H16ClNO2 B15176718 N,N-Diethyl-3-oxobutyramide hydrochloride CAS No. 85153-53-3

N,N-Diethyl-3-oxobutyramide hydrochloride

Cat. No.: B15176718
CAS No.: 85153-53-3
M. Wt: 193.67 g/mol
InChI Key: CJCNCCAZYAUMAB-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-oxobutyramide hydrochloride: is a chemical compound with the molecular formula C8H15NO2.ClH and a molecular weight of 193.671. It is also known by its systematic name, butanamide, N,N-diethyl-3-oxo-, hydrochloride. This compound is characterized by its achiral nature and lack of defined stereocenters .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethyl-3-oxobutyramide hydrochloride can be synthesized through the reaction of diethylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or sodium hydroxide. This reaction yields N,N-Diethylacetoacetamide, which can be further hydrolyzed to N,N-Diethyl-3-oxobutyramide .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-3-oxobutyramide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-oxobutyramide hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through modulation of enzymatic activity and interaction with cellular receptors .

Comparison with Similar Compounds

  • N,N-Diethylacetoacetamide
  • N,N-Diethyl-3-oxobutanamide
  • Diethyl acetoacetamide

Comparison: N,N-Diethyl-3-oxobutyramide hydrochloride is unique due to its specific structural features and reactivity profile. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis .

Properties

CAS No.

85153-53-3

Molecular Formula

C8H15NO2.ClH
C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

N,N-diethyl-3-oxobutanamide;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-4-9(5-2)8(11)6-7(3)10;/h4-6H2,1-3H3;1H

InChI Key

CJCNCCAZYAUMAB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC(=O)C.Cl

Origin of Product

United States

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